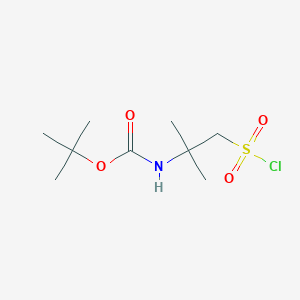

Tert-butyl 2-(chlorosulfonyl)-1,1-dimethylethylcarbamate

Description

Tert-butyl 2-(chlorosulfonyl)-1,1-dimethylethylcarbamate (CAS: 941945-44-6), also known as N-(tert-butoxycarbonyl)sulfamoyl chloride or Tert-butyl chlorosulfonylcarbamate, is a sulfonating reagent widely used in organic synthesis. Its molecular formula is C₆H₁₀ClNO₄S, with a molecular weight of 227.66 g/mol. The compound features a reactive chlorosulfonyl (-SO₂Cl) group attached to a tert-butyl carbamate moiety, which stabilizes the molecule while enabling selective sulfonylation reactions.

Properties

Molecular Formula |

C9H18ClNO4S |

|---|---|

Molecular Weight |

271.76 g/mol |

IUPAC Name |

tert-butyl N-(1-chlorosulfonyl-2-methylpropan-2-yl)carbamate |

InChI |

InChI=1S/C9H18ClNO4S/c1-8(2,3)15-7(12)11-9(4,5)6-16(10,13)14/h6H2,1-5H3,(H,11,12) |

InChI Key |

CVQJACHJWKIQDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE typically involves the reaction of tert-butyl alcohol with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using dichloromethane as a solvent. The process requires careful temperature control to avoid decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the reactivity of chlorosulfonyl isocyanate and the potential hazards associated with large-scale chemical production .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles to form substituted carbamates.

Oxidation: Can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions yield corresponding amines and alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

Substituted Carbamates: Formed through nucleophilic substitution.

Sulfonyl Derivatives: Result from oxidation reactions.

Amines and Alcohols: Produced via reduction reactions.

Scientific Research Applications

TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Applied in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE involves the formation of reactive intermediates that facilitate various chemical transformations. The compound acts as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage at 2–8°C in a sealed, dry container protected from light due to sensitivity to moisture and thermal degradation .

- Applications : Primarily employed in the synthesis of sulfonamide derivatives, pharmaceuticals (e.g., macitentan intermediates), and functionalized polymers .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Tert-butyl 2-(chlorosulfonyl)-1,1-dimethylethylcarbamate with three structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use |

|---|---|---|---|---|

| This compound | C₆H₁₀ClNO₄S | 227.66 | Chlorosulfonyl, carbamate | Sulfonylation reagent |

| Tert-butyl (4-chlorophenethyl)carbamate | C₁₃H₁₈ClNO₂ | 255.74 | Phenethyl, carbamate | Pharmaceutical intermediate |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Chlorosulfonyl | General sulfonating agent |

| Omeprazole sulfonate derivatives | Varies | Varies | Sulfonyl, benzimidazole | Proton-pump inhibitor synthesis |

Key Observations :

Reactivity: The chlorosulfonyl group in the target compound confers high electrophilicity, similar to benzenesulfonyl chloride. However, the tert-butyl carbamate group reduces volatility and enhances solubility in non-polar solvents compared to simpler sulfonyl chlorides . In contrast, Tert-butyl (4-chlorophenethyl)carbamate lacks the sulfonyl group, rendering it inert in sulfonation reactions but useful as a protective group in peptide synthesis .

Stability :

Stability and Degradation Pathways

- The target compound’s chlorosulfonyl group is prone to hydrolysis, forming sulfonic acids under aqueous conditions. The tert-butyl group delays this degradation compared to methyl or ethyl analogs.

- Tert-butyl (4-chlorophenethyl)carbamate remains stable under ambient conditions but decomposes in strong acids/bases, releasing 4-chlorophenethylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.